molecular formula C9H12FN3 B12435712 1-(6-Fluoropyridin-3-yl)piperazine

1-(6-Fluoropyridin-3-yl)piperazine

Cat. No.: B12435712
M. Wt: 181.21 g/mol
InChI Key: QIYKCTPMBPDDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Fluoropyridin-3-yl)piperazine is a useful research compound. Its molecular formula is C9H12FN3 and its molecular weight is 181.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12FN3

Molecular Weight

181.21 g/mol

IUPAC Name

1-(6-fluoropyridin-3-yl)piperazine

InChI

InChI=1S/C9H12FN3/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2

InChI Key

QIYKCTPMBPDDIK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CN=C(C=C2)F

Origin of Product

United States

Foundational & Exploratory

1-(6-Fluoropyridin-3-yl)piperazine CAS 1121610-07-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS 1121610-07-8 | Structural Utility & Synthetic Methodology

Executive Summary

1-(6-Fluoropyridin-3-yl)piperazine (CAS 1121610-07-8) is a specialized heterocyclic building block extensively utilized in medicinal chemistry, particularly in the development of GPCR ligands (dopamine/serotonin modulators) and kinase inhibitors. Structurally, it consists of a piperazine ring coupled to the C3 position of a pyridine ring, which is substituted with a fluorine atom at the C6 position.

This monograph serves as a technical guide for research scientists. It prioritizes the regioselective synthesis required to preserve the C6-fluorine atom while functionalizing the C3 position—a common challenge due to the competing reactivity of fluoropyridines in Nucleophilic Aromatic Substitution (SnAr).

Physicochemical Profile

The introduction of the fluorine atom at the C6 position of the pyridine ring significantly alters the electronic and physicochemical properties compared to the non-fluorinated analog.

PropertyValue / DescriptionTechnical Note
CAS Number 1121610-07-8
IUPAC Name This compoundAlso referred to as 1-(2-fluoro-5-pyridyl)piperazine
Molecular Formula C9H12FN3
Molecular Weight 181.21 g/mol
Appearance Off-white to pale yellow solidOxidation sensitive; store under inert gas.
Calculated LogP ~0.6 - 0.9Fluorine increases lipophilicity vs. H-analog.
pKa (Piperazine NH) ~9.8Typical secondary amine basicity.
pKa (Pyridine N) ~0.5 - 1.0Drastically reduced basicity due to electron-withdrawing F and N atoms.
Solubility DMSO, Methanol, DCMLow solubility in non-polar alkanes.

Structural Significance in Drug Design:

  • Metabolic Blocking: The C6-fluorine atom blocks the labile C2-position (relative to pyridine nitrogen) from metabolic oxidation (e.g., by aldehyde oxidase), extending the in vivo half-life of the parent drug.

  • Electronic Modulation: The fluorine atom lowers the basicity of the pyridine nitrogen, reducing the likelihood of hERG channel inhibition—a common liability in piperazine-pyridine scaffolds.

Synthetic Methodology: The Regioselectivity Challenge

The Chemoselectivity Problem

Synthesizing this compound requires distinguishing between two potential reaction sites on the precursor 5-bromo-2-fluoropyridine :

  • C2-Fluorine (SnAr Active): Highly susceptible to nucleophilic attack by amines due to the electron-deficient nature of the pyridine ring.

  • C5-Bromine (Pd-Active): Requires transition metal catalysis (Buchwald-Hartwig) to react.

Critical Directive: To obtain the target this compound, one must couple the piperazine at the C5-Bromine position without displacing the C2-Fluorine . Standard heating with base will result in the wrong isomer (substitution of F) or polymerization.

Optimized Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The following protocol utilizes a specific catalyst system designed to favor Oxidative Addition into the C-Br bond while suppressing SnAr side-reactions at the C-F bond.

Reagents:

  • Substrate: 5-Bromo-2-fluoropyridine (1.0 eq)

  • Nucleophile: N-Boc-piperazine (1.2 eq) (Use protected piperazine to prevent oligomerization)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: XPhos or BINAP (5-10 mol%)

  • Base: Cs₂CO₃ (2.0 eq) (Preferred over NaOtBu to minimize background SnAr)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Workflow:

  • Inertion: Charge a reaction vessel with 5-bromo-2-fluoropyridine, N-Boc-piperazine, and Cs₂CO₃. Evacuate and backfill with Argon (3x).

  • Catalyst Addition: Add Pd(OAc)₂ and Ligand (pre-mixed in solvent is preferred) under Argon flow.

  • Reaction: Heat to 80-100°C. Monitor via LC-MS.

    • Checkpoint: Look for the disappearance of the bromide. If the Fluorine is displaced, you will see a mass shift corresponding to the loss of F and retention of Br (unlikely with this catalyst system, but possible).

  • Workup: Cool to RT, filter through Celite to remove inorganic salts and Palladium black. Concentrate the filtrate.

  • Deprotection: Dissolve the intermediate (tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate) in DCM. Add TFA (10-20 eq) at 0°C. Stir at RT for 2 hours.

  • Isolation: Basify carefully with NaHCO₃ (aq) to pH 9. Extract with DCM/IPA (3:1) to recover the free base.

Synthetic Pathway Visualization

The following diagram illustrates the critical decision nodes in the synthesis to ensure the correct regioisomer is formed.

SynthesisPath Start 5-Bromo-2-fluoropyridine Decision Reaction Strategy Start->Decision Path_SnAr Path A: SnAr (Base/Heat) High Risk Decision->Path_SnAr Strong Base/No Pd Path_Pd Path B: Buchwald-Hartwig (Pd-Cat, Cs2CO3) Decision->Path_Pd Pd(0) / Ligand Wrong_Product Wrong Isomer: 1-(5-bromo-2-pyridyl)piperazine Path_SnAr->Wrong_Product Intermediate Intermediate: N-Boc-1-(6-fluoro-3-pyridyl)piperazine Path_Pd->Intermediate Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection Final Target: This compound Deprotection->Final

Figure 1: Synthetic logic flow distinguishing the correct Pd-catalyzed route from the erroneous SnAr pathway.

Handling, Stability & Safety

Piperazine derivatives are notorious sensitizers and must be handled with strict industrial hygiene protocols.

Stability Profile
  • Hygroscopicity: The free base is moderately hygroscopic. It forms carbamates upon exposure to atmospheric CO₂. Store in tightly sealed containers, preferably under Argon.

  • Thermal Stability: Stable up to ~100°C, but prolonged heating in air causes N-oxide formation at the pyridine nitrogen.

Safety Protocols (GHS Classification)
  • Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).

  • Sensitization: Respiratory sensitizer. Inhalation of dust/vapors can cause asthma-like symptoms.[1]

  • Handling:

    • Use a localized exhaust hood.

    • Wear nitrile gloves (double gloving recommended for solution handling).

    • Quench all glassware with dilute HCl before washing to neutralize piperazine residues.

Analytical Characterization

Verifying the integrity of the C-F bond is crucial.

  • 1H NMR (DMSO-d6):

    • The proton at C2 (adjacent to F) will show a characteristic doublet due to H-F coupling (

      
       Hz) and will be shifted upfield relative to the non-fluorinated analog.
      
    • Piperazine protons appear as two triplets or broad multiplets around 3.0-3.5 ppm.

  • 19F NMR:

    • Essential for confirming the presence of the fluorine atom. Expect a singlet (or doublet if proton-coupled) around -70 to -80 ppm (standard range for fluoropyridines).

  • Mass Spectrometry:

    • ESI+: [M+H]+ = 182.1.

    • Fragmentation often shows loss of the piperazine ring.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008).[2] "Palladium-Catalyzed Amination of Aryl Halides." Organic Reactions.[2][3][4][5][6] (Foundational methodology for C-N coupling).

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Ligand selection for heteroaryl halides).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CAS 1121610-07-8". PubChem.

  • Sigma-Aldrich. (2024).[7] "Safety Data Sheet: Piperazine Derivatives". (General safety handling for piperazine scaffolds).

Sources

Technical Monograph: 1-(6-Fluoropyridin-3-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(6-Fluoropyridin-3-yl)piperazine dihydrochloride (CAS 1909316-98-8) Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

The Fluorinated Scaffold for GPCR & Kinase Ligand Optimization

Executive Summary

This compound dihydrochloride (CAS 1909316-98-8) is a high-value heterocyclic building block used primarily in the synthesis of psychotropic agents and kinase inhibitors. It combines a piperazine tail —a privileged motif for enhancing aqueous solubility and receptor binding—with a fluorinated pyridine core , which modulates metabolic stability and lipophilicity (LogP).

This guide addresses the critical synthetic challenge of this molecule: Regioselectivity. The presence of a highly reactive fluorine at the C6 position requires precise catalytic control to install the piperazine at C3 without triggering Nucleophilic Aromatic Substitution (SNAr) at C6.

Chemical Profile & Physical Properties[1][2][3]

PropertyData
CAS Number 1909316-98-8
Chemical Formula C9H12FN3 · 2HCl
Molecular Weight 254.13 g/mol (Salt); 181.21 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility High in H2O, DMSO; Low in CH2Cl2, Et2O
Acidity (pKa) ~5.6 and ~9.8 (Piperazine nitrogens)
Hygroscopicity High (Requires desiccation)
Structural Utility
  • Fluorine Effect: The C6-fluorine atom blocks metabolic oxidation at the reactive pyridine

    
    -position and lowers the pKa of the pyridine nitrogen, reducing non-specific binding compared to non-fluorinated analogs.
    
  • Piperazine Handle: The secondary amine (

    
    ) remains free for further diversification (e.g., amide coupling, reductive amination) to attach pharmacophores.
    

Critical Synthesis: The Regioselectivity Paradox

The synthesis of this compound from 5-bromo-2-fluoropyridine presents a classic chemoselectivity trap. The starting material has two electrophilic sites:

  • C2-Fluorine: Highly activated for SNAr due to the electron-deficient pyridine ring.[1]

  • C5-Bromine: Activated for oxidative addition by transition metals.

The Trap: Standard nucleophilic conditions (heat, weak base) favor SNAr, displacing the fluorine to yield the wrong isomer (1-(5-bromopyridin-2-yl)piperazine). The Solution: Palladium-catalyzed Buchwald-Hartwig amination dominates the reaction kinetics at the C-Br bond, preserving the C-F bond.

Pathway Visualization

SynthesisPath Start 5-Bromo-2-fluoropyridine + Piperazine SNAr_Cond Condition A: Heat, K2CO3, DMSO (S_NAr Pathway) Start->SNAr_Cond Buchwald_Cond Condition B: Pd(OAc)2, BINAP, NaOtBu (Buchwald-Hartwig) Start->Buchwald_Cond Wrong_Prod Wrong Isomer: 1-(5-Bromopyridin-2-yl)piperazine (Loss of Fluorine) SNAr_Cond->Wrong_Prod Nucleophilic Attack at C2 Target_Prod Target Product: This compound (Retention of Fluorine) Buchwald_Cond->Target_Prod Oxidative Addition at C5

Caption: Divergent synthetic outcomes based on reaction conditions. Pd-catalysis is required to preserve the C-F bond.

Experimental Protocols

Protocol A: Buchwald-Hartwig Coupling (Free Base Synthesis)

Use this protocol to synthesize the core scaffold.

Reagents:

  • 5-Bromo-2-fluoropyridine (1.0 eq)

  • Piperazine (3.0 eq) [Note: Excess prevents bis-arylation]

  • Pd2(dba)3 (2 mol%)

  • Xantphos or BINAP (4 mol%)

  • Cs2CO3 (2.0 eq)

  • 1,4-Dioxane (Anhydrous)

Procedure:

  • Inerting: Charge a reaction flask with 5-bromo-2-fluoropyridine, piperazine, base, and ligand. Cycle with N2/Vacuum (3x).

  • Catalyst Addition: Add Pd source and solvent under N2 flow.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor by LC-MS (Target [M+H]+ = 182.1).

    • QC Point: If SNAr byproduct ([M+H]+ ~242/244) appears, lower temperature and ensure catalyst quality.

  • Workup: Filter through Celite to remove Pd black. Concentrate filtrate.[1][2]

  • Purification: Flash chromatography (DCM:MeOH:NH4OH) is essential to remove excess piperazine.

Protocol B: Formation of Dihydrochloride Salt

Use this protocol to generate the stable, water-soluble CAS 1909316-98-8 form.

Procedure:

  • Dissolve the purified free base (1.0 eq) in minimal absolute Ethanol (EtOH).

  • Cool to 0°C in an ice bath.

  • Slowly add HCl (4M in 1,4-dioxane, 2.5 eq) dropwise with vigorous stirring.

    • Observation: A white precipitate should form immediately.

  • Stir at 0°C for 30 minutes, then dilute with Et2O (3x volume) to maximize precipitation.

  • Filter under N2 (hygroscopic solid) and wash with cold Et2O.

  • Drying: Dry in a vacuum oven at 40°C over P2O5 for 24 hours.

Handling & Stability Workflow

The dihydrochloride salt is significantly more hygroscopic than the free base due to the ionic lattice energy and the presence of the pyridine nitrogen.

HandlingWorkflow Storage Storage: -20°C, Argon Atmosphere Weighing Weighing: Quickly in ambient air OR Glovebox (Preferred) Storage->Weighing Desiccator warm-up Solubilization Solubilization: Dissolve in Water/DMSO (Exothermic) Weighing->Solubilization Usage Usage: Adjust pH if used in organic coupling reactions Solubilization->Usage

Caption: Best practices for handling hygroscopic hydrochloride salts to prevent hydrolysis or "gumming".

Critical Handling Note: When using the dihydrochloride salt in subsequent nucleophilic substitutions (e.g., amide coupling), you must liberate the free amine in situ using a tertiary base (e.g., DIPEA, TEA) (3.0–4.0 equivalents) to neutralize the 2x HCl and the generated acid.

Applications in Drug Discovery[4][6][7]

CNS Agents (Dopamine/Serotonin Modulators)

The 1-(heteroaryl)piperazine motif is a pharmacophore found in atypical antipsychotics (e.g., Aripiprazole analogs).

  • Role: The piperazine acts as a linker that mimics the ethylenediamine segment of dopamine, while the fluoropyridine provides a bioisostere for chlorophenyl groups, improving metabolic stability against CYP450 oxidation.

Kinase Inhibitors

Used as a solubilizing tail in ATP-competitive inhibitors.

  • Role: The basic nitrogens improve solubility in acidic media (stomach), while the fluorine atom can engage in specific H-bond interactions or fill hydrophobic pockets in the kinase hinge region.

References

  • Regioselectivity in Fluoropyridines

    • BenchChem.[1][2][3] "Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." (2025).[1]

  • Buchwald-Hartwig Methodology

    • Organic Chemistry Portal.[4] "Buchwald-Hartwig Cross Coupling Reaction."[2]

  • Piperazine Scaffold Utility

    • National Institutes of Health (PMC). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023."

  • Safety & Handling

    • Thermo Fisher Scientific. "Safety Data Sheet: Piperazine Dihydrochloride." (2025).

Sources

Solubility of 1-(6-Fluoropyridin-3-yl)piperazine in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-(6-Fluoropyridin-3-yl)piperazine in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the intrinsic solubility of a compound is a cornerstone physical property. Poor solubility can lead to a cascade of challenges, including difficulties in formulation, unreliable results in biological assays, and compromised absorption and bioavailability in preclinical and clinical studies. This compound, as a substituted piperazine derivative, possesses structural motifs common in many biologically active molecules. The piperazine ring, a frequent scaffold in medicinal chemistry, generally imparts a degree of aqueous solubility, while the fluoropyridinyl group introduces aromaticity and potential for specific intermolecular interactions. Understanding its solubility in both a polar aprotic solvent like DMSO and a polar protic solvent like methanol is essential for its effective handling and evaluation.

Dimethyl Sulfoxide (DMSO) is a versatile and powerful organic solvent, widely employed in drug discovery for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][2] Its high boiling point and miscibility with water make it an ideal solvent for the preparation of high-concentration stock solutions for high-throughput screening.[1] However, the hygroscopic nature of DMSO and its potential to interfere with certain biological assays necessitate a thorough understanding of a compound's solubility limits within it.[1][3]

Methanol (CH₃OH) , the simplest alcohol, is a polar protic solvent.[4] Its ability to act as both a hydrogen bond donor and acceptor allows it to effectively solvate a variety of organic molecules.[5] Methanol is frequently used in crystallization processes, as a co-solvent in analytical techniques like HPLC, and for the extraction of natural products.[6] Its lower boiling point compared to DMSO can be advantageous for solvent removal, but its volatility also requires careful handling.[6]

Theoretical Framework: Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_soln). For dissolution to occur spontaneously, ΔG_soln must be negative. This is dictated by the interplay between the enthalpy of solution (ΔH_soln) and the entropy of solution (ΔS_soln), as described by the equation:

ΔG_soln = ΔH_soln - TΔS_soln

The enthalpy of solution involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[7]

The solubility of a compound is also influenced by temperature. For most solids, the dissolution process is endothermic (ΔH_soln > 0), meaning that solubility increases with temperature.[8][9][10] However, there are exceptions where the dissolution is exothermic (ΔH_soln < 0), and in such cases, solubility decreases with increasing temperature.[8][9][10]

Physicochemical Properties of this compound and Solvents

A precise prediction of the solubility of this compound without experimental data is challenging. However, an analysis of its structure and the properties of the solvents can provide valuable insights.

This compound:

  • Structure: The molecule contains a basic piperazine ring and a fluoropyridine moiety. The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and can be protonated, which would significantly increase aqueous solubility. The fluoropyridine ring is aromatic and contains an electronegative fluorine atom, which can influence the electronic distribution and intermolecular interactions.

  • Polarity: The presence of nitrogen and fluorine atoms makes the molecule polar.

Solvent Properties:

PropertyDimethyl Sulfoxide (DMSO)Methanol
Formula (CH₃)₂SOCH₃OH
Molar Mass 78.13 g/mol 32.04 g/mol
Polarity Polar AproticPolar Protic
Dielectric Constant 47.232.7
Boiling Point 189 °C64.7 °C
Hydrogen Bonding Acceptor onlyDonor and Acceptor

The high dielectric constant of DMSO makes it an excellent solvent for polar compounds.[2] As a polar aprotic solvent, it cannot donate hydrogen bonds but is an effective hydrogen bond acceptor. Methanol, being a polar protic solvent, can engage in hydrogen bonding as both a donor and an acceptor, which can be advantageous for solvating molecules with hydrogen-bonding functionalities.[5]

Experimental Determination of Solubility

Given the absence of published quantitative data, the solubility of this compound in DMSO and methanol must be determined experimentally. The following protocol outlines a reliable method for this purpose.

Materials
  • This compound (high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Methanol

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Calibrated micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and other standard laboratory glassware

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Compound B Add Solvent A->B C Create Slurry B->C D Incubate at Controlled Temperature (e.g., 24-48 hours) C->D Vortex E Centrifuge D->E F Collect Supernatant E->F G Dilute Supernatant F->G H HPLC Analysis G->H I Quantify Concentration H->I J Solubility Data I->J Calculate Solubility

Caption: Experimental workflow for determining the solubility of a compound.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into several vials for each solvent (DMSO and methanol). The goal is to create a slurry where undissolved solid is clearly visible.

    • Add a precise volume of the respective solvent to each vial.

    • Vortex the vials vigorously for 2-3 minutes to ensure thorough mixing.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the slurries to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution has reached saturation.[11] Gentle agitation during this period is recommended.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant from each vial without disturbing the solid pellet.

    • Perform a serial dilution of the supernatant with a suitable solvent (in which the compound is highly soluble, e.g., a mixture of methanol and water) to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted supernatant samples by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted supernatant samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated supernatant by multiplying the determined concentration by the dilution factor.

    • The solubility is typically expressed in mg/mL or mM.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
DMSO25[Experimental Value][Calculated Value]
Methanol25[Experimental Value][Calculated Value]

Conclusion and Best Practices

A thorough understanding of the solubility of this compound in DMSO and methanol is fundamental for its successful application in research and development. While theoretical considerations provide a qualitative assessment, precise quantitative data must be obtained through rigorous experimental determination. The protocol described in this guide provides a robust framework for such an investigation.

Key considerations for ensuring data integrity include:

  • Purity of the Compound: The presence of impurities can significantly affect solubility measurements.

  • Solvent Quality: Use of anhydrous, high-purity solvents is crucial to avoid variability.

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature during equilibration is essential.[8][11]

  • Equilibration Time: Insufficient equilibration time can lead to an underestimation of solubility.

  • Analytical Method Validation: The accuracy of the solubility data is directly dependent on the reliability of the analytical method used for quantification.

By adhering to these principles and methodologies, researchers can confidently determine the solubility of this compound and other novel compounds, thereby facilitating their progression through the drug discovery pipeline.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Stason. DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. (2023-07-13). [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014-04-29). [Link]

  • Chemistry LibreTexts. Solubility. [Link]

  • JoVE. Solubility - Concept. (2020-03-26). [Link]

  • Chemistry Learner. Organic Solvents in Chemistry and Laboratories. (2024-10-27). [Link]

  • Wikipedia. Solubility. [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • Gaylord Chemical. The Role of Dimethyl Sulfoxide (DMSO) in Pharmaceutical and Industrial Landscapes. [Link]

  • NCBI Bookshelf. Biochemistry, Dissolution and Solubility. [Link]

  • American Chemical Society. Methanol. (2013-03-11). [Link]

Sources

Pharmacophore Modeling of Fluoropyridinyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Structural Optimization Guide for GPCR Targets

Executive Summary

This technical guide details the computational strategy for modeling fluoropyridinyl piperazine derivatives—a "privileged scaffold" in medicinal chemistry. Predominantly utilized in Central Nervous System (CNS) drug discovery, this chemical class exhibits high affinity for serotonin (5-HT1A, 5-HT2A, 5-HT7) and dopamine (D2/D3) receptors.[1] This document provides a self-validating workflow for generating high-fidelity pharmacophore models, emphasizing the specific stereoelectronic contributions of the fluorine atom and the piperazine linker.

The Chemical Scaffold & Biological Relevance[2][3][4][5][6]

The Privileged Structure

The fluoropyridinyl piperazine moiety is not merely a structural connector; it is a bioactive pharmacophore in its own right. Its utility stems from two synergistic components:

  • The Piperazine Ring: Acts as a semi-rigid linker that dictates the spatial orientation of the molecule. Crucially, the basic nitrogen (N4) typically has a pKa between 8.5 and 9.5, ensuring it remains protonated at physiological pH.[1] This allows for a critical salt-bridge interaction with the conserved Aspartate residue (e.g., Asp3.[1]32) found in the transmembrane helix 3 (TM3) of aminergic GPCRs.

  • The Fluoropyridine Ring: The introduction of fluorine is strategic.[2]

    • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking oxidative metabolism (specifically CYP450-mediated hydroxylation) at the para- or ortho-positions.

    • Electronic Modulation: Fluorine’s high electronegativity pulls electron density from the pyridine ring, altering the

      
      -
      
      
      
      stacking potential with aromatic residues (Phenylalanine/Tryptophan) in the receptor binding pocket.
    • Lipophilicity: Fluorination modulates

      
      , often enhancing blood-brain barrier (BBB) permeability—a non-negotiable requirement for CNS drugs.[1]
      
Mechanistic Causality in Binding

In 5-HT1A receptor ligands, such as flibanserin or various Long-Chain Aryl Piperazines (LCAPs), the pharmacophore is defined by a specific distance constraint (typically 5.5–6.5 Å) between the aromatic center of the fluoropyridine and the protonated nitrogen.[1]

Computational Workflow: Hybrid Pharmacophore Generation

To ensure high predictive accuracy, we employ a Hybrid Approach that integrates Ligand-Based Drug Design (LBDD) with Structure-Based Drug Design (SBDD).[1] This mitigates the bias of using a single crystal structure while compensating for the lack of spatial context in pure ligand-based methods.

Workflow Diagram

The following diagram outlines the critical path from data curation to model validation.

PharmacophoreWorkflow cluster_LBDD Ligand-Based Stream cluster_SBDD Structure-Based Stream Start Dataset Curation (ChEMBL/BindingDB) Filter Activity Filter (Ki < 10nM vs Ki > 1000nM) Start->Filter Conformers Conformer Generation (Energy Minimization) Filter->Conformers Align Flexible Alignment (Piperazine N Superposition) Conformers->Align Docking Molecular Docking (e.g., 5-HT1A Cryo-EM) Conformers->Docking CommonFeat Feature Extraction (HBA, HBD, PI, HYD) Align->CommonFeat Merge Hybrid Model Generation (Shared Feature Consensus) CommonFeat->Merge Interaction Interaction Fingerprints (PLIF) Docking->Interaction Interaction->Merge Validate Validation (ROC & EF) Merge->Validate Decoys Decoy Set Generation (DUD-E / Property Matched) Decoys->Validate Final Screening / Optimization Validate->Final

Caption: Figure 1: A hybrid computational pipeline integrating ligand-based alignment and structure-based interaction fingerprints to generate a robust pharmacophore model.

Protocol: Pharmacophore Generation & Validation

This protocol assumes the use of standard molecular modeling suites (e.g., BIOVIA Discovery Studio, MOE, or Schrödinger Phase).[1]

Step 1: Dataset Curation & Preparation[1]
  • Objective: Create a high-quality training set with a wide dynamic range of bioactivity.

  • Action:

    • Retrieve fluoropyridinyl piperazine derivatives from ChEMBL targeting the 5-HT1A receptor.

    • Filter: Retain only compounds with

      
       or 
      
      
      
      values. Remove inconclusive data.
    • Binning:

      • Actives:

        
        
        
      • Intermediates:

        
         (Discard to sharpen classification boundary)
        
      • Inactives:

        
        
        
    • Protonation: Generate ionization states at pH 7.4. Crucial: Ensure the piperazine N4 is protonated (+1 charge).

Step 2: Conformation Generation[1]
  • Causality: Ligands bind in a bioactive conformation that is rarely the global energy minimum.

  • Protocol:

    • Generate 50–100 conformers per molecule using a systematic search or Monte Carlo algorithm.

    • Apply an energy window cutoff of 10–15 kcal/mol relative to the global minimum.

    • Constraint: If available, use the crystal structure of a bound ligand (e.g., from PDB 7E2Y for 5-HT1A) to enforce a template constraint on the piperazine ring chair conformation.

Step 3: Feature Mapping

Define the pharmacophoric features specific to this scaffold.[1]

Feature TypeSymbolChemical MoietyBiological Interaction
Pos.[1][3][4] Ionizable PI Protonated Piperazine N4Salt bridge with Asp3.32 (TM3)
Hydrophobic HYD Fluoropyridine Ring

-stacking or hydrophobic pocket fit (Phe/Trp)
H-Bond Acceptor HBA Pyridine Nitrogen / FluorineInteraction with Ser/Thr residues
Aromatic Ring AR Phenyl/Pyridine rings

-

T-shaped or parallel stacking
Step 4: Model Validation (Self-Validating System)

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

  • Decoy Set Generation: Use the DUD-E (Directory of Useful Decoys) generator. For every 1 active, generate 50 decoys that match physical properties (MW, LogP) but differ in topology.[1]

  • Screening: Screen the combined Active + Decoy database against the pharmacophore hypothesis.

  • Metrics Calculation:

    • Enrichment Factor (EF): Measures how many actives are found in the top X% of the sorted list compared to random selection.

      
      
      
    • ROC AUC: Plot True Positive Rate (Sensitivity) vs. False Positive Rate (1-Specificity). An AUC > 0.7 is acceptable; > 0.8 is excellent.[1][5]

Structural Logic of the Binding Mode

Understanding the spatial arrangement is critical for lead optimization. The diagram below visualizes the abstract pharmacophore map derived from successful fluoropyridinyl piperazine ligands.

PharmacophoreMap PI Positive Ionizable (Piperazine N4) HYD_Ar Hydrophobic/Aromatic (Fluoropyridine) PI->HYD_Ar 5.5 - 6.5 Å (Critical Spacer) HBA H-Bond Acceptor (Linker/Sidechain) PI->HBA ~4.0 Å Asp Asp3.32 (Receptor) PI->Asp Salt Bridge Phe Phe6.52 (Receptor) HYD_Ar->Phe Pi-Stacking Excl Excluded Volume (Receptor Wall)

Caption: Figure 2: Spatial arrangement of the pharmacophore. The 5.5–6.5 Å distance between the ionizable nitrogen and the aromatic center is the defining characteristic of high-affinity 5-HT1A ligands.

Case Study Application: Selectivity Optimization

When developing fluoropyridinyl piperazine derivatives, a common challenge is achieving selectivity between 5-HT1A and D2 receptors due to the high homology of their orthosteric binding sites.[1]

Optimization Strategy:

  • To enhance 5-HT1A selectivity: Focus on the "linker" region connecting the piperazine to the distal aromatic group. 5-HT1A tolerates bulkier, flexible alkyl chains (e.g., butyl chains in buspirone analogs) that push the distal fragment into an accessory hydrophobic pocket not accessible in the D2 receptor.[1]

  • To enhance D2 affinity: Rigidify the linker or shorten the distance between the basic nitrogen and the aromatic features.

References

  • Mokrosz, J. L., et al. (1994).[1] Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives. Pharmazie, 49(11), 801-806.[1][3]

  • Shah, P., & Westwell, A. D. (2007).[1][6] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.[1] [6]

  • Koehler, M. F., et al. (2015).[1] Pharmacophore-Based Similarity Scoring for DOCK. The Journal of Physical Chemistry B, 119(3), 1035–1047.[1]

  • Mysore, P., et al. (2016).[1] Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. Current Pharmaceutical Design, 22(14).[1]

  • Purisima, E. O., & Hogues, H. (2012).[1] Protein-Ligand Interaction Fingerprints.[1] WIREs Computational Molecular Science.

Sources

Methodological & Application

Synthesis of 1-(6-Fluoropyridin-3-yl)piperazine from 5-bromo-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Chemoselective Synthesis of 1-(6-Fluoropyridin-3-yl)piperazine

Abstract

This application note provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry, starting from 5-bromo-2-fluoropyridine. The protocol leverages a palladium-catalyzed Buchwald-Hartwig amination reaction, a cornerstone of modern carbon-nitrogen bond formation.[1] We delve into the mechanistic rationale for the reaction's high chemoselectivity, offering a detailed, field-proven experimental protocol complete with characterization data, a visual workflow, and a troubleshooting guide. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for accessing this important synthetic intermediate.

Introduction and Strategic Overview

The 1-arylpiperazine motif is a privileged scaffold found in numerous FDA-approved pharmaceuticals. Its unique physicochemical properties often impart favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The target molecule, this compound, is a key intermediate for synthesizing complex molecules, including kinase inhibitors and central nervous system agents.

The primary synthetic challenge lies in the selective functionalization of the 5-bromo-2-fluoropyridine starting material. The molecule possesses two halogen atoms with differing reactivity. The chosen strategy, a Buchwald-Hartwig amination, provides an elegant solution by exploiting the inherent reactivity differences between carbon-bromine and carbon-fluorine bonds in palladium-catalyzed cross-coupling reactions.[1]

Mechanistic Rationale: Achieving Chemoselectivity

The success of this synthesis hinges on the selective activation of the C5-Br bond over the C2-F bond. This is achieved through a deep understanding of the Buchwald-Hartwig catalytic cycle.

The Catalytic Cycle and Basis for Selectivity:

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling is C–I > C–Br > C–Cl >> C–F.[1] This trend is primarily governed by the bond dissociation energy and the ease with which a Palladium(0) catalyst can insert into the carbon-halogen bond in the oxidative addition step—the first and often rate-determining step of the cycle.

  • Oxidative Addition: The active Pd(0) catalyst preferentially undergoes oxidative addition into the weaker, more polarizable C-Br bond of 5-bromo-2-fluoropyridine. The C-F bond is significantly stronger and remains untouched under these conditions.

  • Ligand Exchange/Amine Coordination: The amine (piperazine) coordinates to the resulting Pd(II) complex. The base (e.g., Sodium tert-butoxide) deprotonates the coordinated piperazine, forming a palladium-amido complex.

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group couple, regenerating the Pd(0) catalyst and releasing the desired product, this compound.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos are particularly effective for heteroaromatic substrates.[2] They stabilize the palladium center, promote the oxidative addition, and facilitate the crucial reductive elimination step.[3]

cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Selective for C-Br) Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L) Complex OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord Piperazine, Base PdII_Amido Ar-Pd(II)-NR₂(L) Complex AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-Piperazine (Product) caption Catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments may be necessary for different scales.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeEquivalentsSupplier Notes
5-Bromo-2-fluoropyridineC₅H₃BrFN175.9910.01.76 g1.0>98% Purity
PiperazineC₄H₁₀N₂86.1412.01.03 g1.2Anhydrous
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.192 mg0.01 (1 mol%)Tris(dibenzylideneacetone)dipalladium(0)
XantphosC₃₉H₃₂OP₂578.620.3174 mg0.03 (3 mol%)4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
Sodium tert-butoxideC₄H₉NaO96.1014.01.35 g1.4>98% Purity
TolueneC₇H₈92.14-50 mL-Anhydrous
Equipment
  • 100 mL Schlenk flask or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas (Argon or Nitrogen) manifold

  • Standard glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions
  • Palladium Catalysts: Can be toxic and pyrophoric. Handle in a fume hood.

  • Sodium tert-butoxide: A strong, corrosive base that is moisture-sensitive. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Toluene: Flammable solvent. Work in a well-ventilated fume hood away from ignition sources.

  • Always consult the Safety Data Sheets (SDS) for all reagents before commencing work.

Step-by-Step Synthesis Procedure

start Start setup 1. Setup Reaction Vessel (Schlenk flask under Argon) start->setup reagents 2. Add Solids (Pyridine, Piperazine, NaOtBu, Xantphos, Pd₂(dba)₃) setup->reagents solvent 3. Add Anhydrous Toluene reagents->solvent degas 4. Degas Mixture (3x Vacuum/Argon cycles) solvent->degas heat 5. Heat Reaction (100-110 °C, 12-18 h) degas->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Workup (Cool, Filter, Extract) monitor->workup purify 8. Purify (Silica Gel Chromatography) workup->purify characterize 9. Characterize Product (NMR, MS) purify->characterize end End Product characterize->end caption Experimental workflow for synthesis.

  • Vessel Preparation: Place a magnetic stir bar into a 100 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup.

  • Reagent Addition: In the following order, add to the flask: 5-bromo-2-fluoropyridine (1.76 g, 10.0 mmol), piperazine (1.03 g, 12.0 mmol), sodium tert-butoxide (1.35 g, 14.0 mmol), Xantphos (174 mg, 0.3 mmol), and Pd₂(dba)₃ (92 mg, 0.1 mmol).

  • Solvent Addition: Add anhydrous toluene (50 mL) via cannula or syringe.

  • Degassing: Seal the flask and perform three vacuum/inert gas backfill cycles to ensure the removal of all oxygen.

  • Reaction: Place the flask in a preheated heating mantle set to 110 °C. Stir the mixture vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% triethylamine) or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench cautiously by adding 20 mL of water.

    • Dilute the mixture with ethyl acetate (50 mL).

    • Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate (2x 20 mL).

    • Transfer the filtrate to a separatory funnel. Wash the organic layer with brine (2x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution of 0% to 10% methanol in dichloromethane (containing 0.5% triethylamine to prevent product streaking) is typically effective. Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Expected Product Characterization
  • Appearance: Off-white to yellow solid.

  • Yield: 75-85% (1.36 g - 1.54 g).

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.85 (d, 1H, pyridine-H2), ~7.20 (dd, 1H, pyridine-H4), ~6.75 (dd, 1H, pyridine-H5), ~3.20 (t, 4H, piperazine-H), ~3.10 (t, 4H, piperazine-H), ~1.80 (s, 1H, NH).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~162.5 (d, J=240 Hz, C-F), ~145.0 (d, J=15 Hz), ~138.0 (d, J=8 Hz), ~125.0, ~108.0 (d, J=35 Hz), ~49.0, ~46.0.

  • ¹⁹F NMR (376 MHz, CDCl₃) δ (ppm): ~ -70.0.

  • Mass Spectrometry (ESI+): m/z calculated for C₉H₁₃FN₃ [M+H]⁺: 182.11; found: 182.1.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst (oxidized Pd source).Use fresh Pd₂(dba)₃. Ensure the reaction is set up under strictly anaerobic conditions.
Wet solvent or reagents.Use anhydrous solvent and reagents. Dry piperazine if necessary.
Insufficient base strength or quality.Use high-purity sodium tert-butoxide from a freshly opened container.
Formation of Side Products Reaction temperature too high or time too long.Optimize temperature (try 90-100 °C) and monitor closely to stop when starting material is consumed.
Bis-arylation of piperazine.Ensure piperazine is in slight excess (1.1-1.2 eq). Using a larger excess can sometimes promote bis-arylation.
Difficult Purification Product streaking on silica gel column.Add a small amount of triethylamine (0.5-1%) to the eluent to neutralize acidic sites on the silica.

Conclusion

The Buchwald-Hartwig amination offers a highly efficient, selective, and robust method for the synthesis of this compound from 5-bromo-2-fluoropyridine. The protocol's success relies on the chemoselective activation of the C-Br bond, enabled by a suitable palladium/phosphine catalyst system. By following the detailed procedure and safety guidelines outlined in this note, researchers can reliably produce this valuable building block in high yield, facilitating further exploration in drug discovery and materials science.

References

  • Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. Arzneimittelforschung, 72(S 01), e9-e18. Available at: [Link]

  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2007). Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine. The Journal of Organic Chemistry, 72(10), 3899–3902. Available at: [Link]

  • Yüksek, H., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 39-49. Available at: [Link]

  • Kühne, M., & Mamat, C. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6296. Available at: [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 792-795. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. Available at: [Link]

  • Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12. Available at: [Link]

  • Speranza, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1152. Available at: [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic letters, 16(3), 792-795. Available at: [Link]

  • Google Patents. (n.d.). US20130116245A1 - Alkylated piperazine compounds.
  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. The Journal of organic chemistry, 72(10), 3899–3902. Available at: [Link]

  • Vautravers, N. S., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(18), 5939–5942. Available at: [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.

Sources

Application Note: Synthesis & Optimization of Fluoropyridyl Piperazine 5-HT1A Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-HT1A receptor remains a critical target for treating anxiety, depression, and cognitive deficits associated with schizophrenia. While traditional arylpiperazines (e.g., WAY-100635) act as silent antagonists, next-generation ligands like F15599 (NLX-101) have introduced the concept of "biased agonism" (functional selectivity), preferentially activating postsynaptic G-protein pathways over presynaptic autoreceptors.

This guide details the synthesis of fluoropyridyl piperazine scaffolds—bioisosteres of the traditional fluorophenyl motif found in F15599. The incorporation of the pyridine ring and fluorine substituents modulates metabolic stability, lipophilicity (logP), and receptor docking via specific halogen bonding interactions.

Strategic Rationale: The Fluoropyridyl Advantage

Pharmacophore Design

The general pharmacophore for high-affinity 5-HT1A ligands consists of:

  • Head Group: An aryl/heteroaryl piperazine (binds to Asp3.32).

  • Linker: Typically a polymethylene chain (2–4 carbons).

  • Tail Group: A bulky amide, imide, or heterocycle (provides subtype selectivity).

Why Fluoropyridyl?

  • Metabolic Stability: The pyridine nitrogen reduces electron density, making the ring less susceptible to oxidative metabolism (e.g., hydroxylation) compared to phenyl rings.

  • Electronic Effects: The fluorine atom at the C6 position of the pyridine ring creates a dipole that can engage in specific electrostatic interactions within the receptor pocket.

  • Basicity Modulation: The pyridine ring influences the pKa of the piperazine nitrogen, affecting blood-brain barrier (BBB) permeability.

Mechanism of Action: Biased Agonism

Unlike balanced agonists, biased ligands like F15599 preferentially stabilize receptor conformations that couple to


 proteins while minimizing 

-arrestin recruitment. This results in robust cortical activation (therapeutic effect) with reduced desensitization.

Visualizing the Workflow

Diagram 1: Synthetic Pathway

The following flowchart illustrates the convergent synthesis of the fluoropyridyl piperazine scaffold and its subsequent coupling.

SynthesisWorkflow cluster_0 Step 1: Head Group Synthesis cluster_1 Step 2: Convergent Coupling Start1 2,6-Difluoropyridine Inter1 Intermediate A: 1-(6-fluoro-2-pyridyl)piperazine Start1->Inter1 SNAr K2CO3, MeCN, Reflux Start2 Piperazine (Excess) Start2->Inter1 Nucleophile Final Target Ligand: Fluoropyridyl-5-HT1A Agonist Inter1->Final N-Alkylation DIEA, DMF, 80°C Tail Tail Group: (e.g., Bromoalkyl-imide) Tail->Final Electrophile

Caption: Convergent synthetic route for fluoropyridyl 5-HT1A ligands via nucleophilic aromatic substitution (


) and N-alkylation.

Experimental Protocols

Protocol A: Synthesis of 1-(6-fluoro-2-pyridyl)piperazine (Head Group)

Objective: Selective mono-substitution of 2,6-difluoropyridine.

Reagents:

  • 2,6-Difluoropyridine (1.0 eq)

  • Piperazine (5.0 eq) — Note: Large excess prevents bis-substitution.

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (MeCN) (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (4.3 g, 50 mmol) in 50 mL of anhydrous MeCN.

  • Addition: Add

    
     (2.76 g, 20 mmol). Heat the mixture to 60°C to ensure partial dissolution of piperazine.
    
  • Reaction: Dropwise add 2,6-Difluoropyridine (1.15 g, 10 mmol) over 15 minutes.

    • Critical Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting difluoropyridine is volatile; ensure the system is sealed or refluxed with a condenser.

  • Reflux: Heat the reaction to reflux (80–82°C) for 4–6 hours.

  • Workup:

    • Cool to room temperature. Filter off inorganic solids (

      
      /KF).
      
    • Concentrate the filtrate under reduced pressure.

    • Resuspend the residue in DCM (50 mL) and wash with water (3 x 20 mL) to remove excess unsubstituted piperazine.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, DCM:MeOH:NH4OH 90:9:1).
    

Yield Expectation: 85–92% (Yellowish oil or low-melting solid).

Protocol B: Coupling to Linker (N-Alkylation)

Objective: Attaching the functional tail group (e.g., 4-bromo-butyl-phthalimide or similar).

Reagents:

  • Intermediate A (from Protocol A) (1.0 eq)

  • Bromo-alkyl-tail precursor (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.0 eq) or

    
    
    
  • DMF or Acetonitrile

Step-by-Step Procedure:

  • Dissolution: Dissolve Intermediate A (1.0 mmol) in DMF (5 mL).

  • Base Addition: Add DIEA (2.0 mmol). Stir for 10 minutes at RT.

  • Coupling: Add the Bromo-alkyl-tail precursor (1.1 mmol).

  • Heat: Warm the reaction to 80°C for 12 hours.

    • Validation: Check reaction progress via LC-MS (Target Mass = Head + Tail - HBr).

  • Extraction: Dilute with EtOAc (30 mL), wash with brine (5 x 10 mL) to remove DMF.

  • Final Purification: Isolate the product via HPLC or recrystallization (usually from EtOH/EtOAc). Convert to Hydrochloride salt for biological testing by treating with 2M HCl in ether.

Characterization & Data Analysis

Analytical Validation

For the synthesized fluoropyridyl ligand, the following data profile validates the structure:

TechniqueParameterExpected Observation
1H NMR Pyridine ProtonsTwo distinct signals (dd or m) for the 3,5-H and 4-H of the pyridine ring.
19F NMR Fluorine ShiftSingle sharp peak around -70 to -75 ppm (distinct from starting material -65 ppm).
LC-MS Purity>95% purity required. Mass [M+H]+ consistent with formula.
HPLC Retention TimeShifted significantly later than the polar piperazine intermediate.
Structure-Activity Relationship (SAR) Logic

The following diagram explains how the synthesized ligand interacts with the 5-HT1A receptor pocket.

ReceptorBinding cluster_binding Ligand-Receptor Complex Ligand_N Protonated Nitrogen (Piperazine) Rec_Asp Asp3.32 (TM3) Ligand_N->Rec_Asp Salt Bridge (Critical for Affinity) Ligand_F Fluorine Atom (Pyridine C6) Rec_Pocket Hydrophobic Pocket Ligand_F->Rec_Pocket Metabolic Shielding & Dipole Interaction Ligand_Ar Aromatic Ring (Pyridine) Rec_Phe Phe6.52 (TM6) Ligand_Ar->Rec_Phe Pi-Pi Stacking

Caption: Molecular interactions between the fluoropyridyl piperazine ligand and the 5-HT1A receptor orthosteric binding site.

Troubleshooting & Optimization

  • Bis-substitution (Protocol A):

    • Issue: Formation of 2,6-di(piperazin-1-yl)pyridine.

    • Solution: Increase piperazine equivalents to 10.0 eq or use slow addition of the pyridine to the amine solution.

  • Poor Yield in Coupling (Protocol B):

    • Issue: Alkylation stalls.

    • Solution: Add a catalytic amount of Potassium Iodide (KI) (0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Regioselectivity (If using 2,3-difluoropyridine):

    • Note: Substitution will occur preferentially at C2 due to the inductive activation by the ring nitrogen.

References

  • Newman-Tancredi, A., et al. (2009). Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist.[1][2] British Journal of Pharmacology.[3]

  • López-Rodríguez, M. L., et al. (2002). Design and Synthesis of New Serotonin 5-HT1A Receptor Ligands. Current Medicinal Chemistry.
  • Glennon, R. A., et al. (2000). Binding of arylpiperazines to 5-HT1A serotonin receptors: results of a structure-affinity study. Journal of Medicinal Chemistry.

  • Van Rompaey, P., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination. PMC.

  • Kozioł, A., et al. (2021). The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties.[4] Psychopharmacology.[3][5]

Sources

Nucleophilic aromatic substitution (SNAr) of chlorofluoropyridines with piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of the piperazine moiety into pyridine scaffolds is a ubiquitous transformation in medicinal chemistry, particularly for GPCR ligands and kinase inhibitors. However, when the pyridine substrate contains both chlorine and fluorine substituents, predicting and controlling regioselectivity becomes the primary challenge.

This guide provides a definitive technical framework for the Nucleophilic Aromatic Substitution (SNAr) of chlorofluoropyridines. It addresses the "Element Effect" (F vs. Cl leaving group ability), the dominance of ring activation positions, and the suppression of bis-arylation byproducts.

Mechanistic Foundation

The Element Effect in SNAr

Contrary to


 or 

mechanisms where bond breaking is often rate-limiting (making I > Br > Cl > F),

reactions on heteroaromatics typically follow a two-step addition-elimination mechanism.
  • Step 1 (Rate-Determining): Nucleophilic attack by piperazine forms a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Step 2 (Fast): Elimination of the halide restores aromaticity.[1]

Key Insight: Fluorine is the superior leaving group in


 (

) because its high electronegativity inductively stabilizes the transition state of the rate-determining addition step.[2] However, this rule applies only when the positions are equally activated.
Regioselectivity Hierarchy

The outcome of the reaction is dictated by a hierarchy of factors:

  • Electronic Activation (The "Rule of Nitrogen"): Positions ortho (C2/C6) and para (C4) to the pyridine nitrogen are highly activated. The meta (C3/C5) position is deactivated. Activation trumps leaving group ability.

  • Leaving Group Ability: If two positions are equally activated (e.g., 2-Cl vs. 6-F), the fluorinated position reacts preferentially.

  • Steric Hindrance: Bulky substituents at C3 can direct substitution to C6.

Mechanistic Pathway Visualization

The following diagram illustrates the critical decision pathways for determining product regiochemistry.

SNAr_Mechanism Substrate Chlorofluoropyridine Substrate Check_Pos Check Halogen Positions Substrate->Check_Pos Case_A Case A: 2-Cl, 6-F (Both Activated) Check_Pos->Case_A Symmetric Activation Case_B Case B: 2-Cl, 3-F (Only Cl Activated) Check_Pos->Case_B Asymmetric Activation Case_C Case C: 2-F, 3-Cl (Only F Activated) Check_Pos->Case_C Asymmetric Activation Inter_A Meisenheimer Complex (Stabilized by F) Case_A->Inter_A Piperazine attacks C6 (F stabilizes anion) Prod_B Product B: 2-Piperazinyl-3-fluoropyridine (Cl Displaced) Case_B->Prod_B Attack at C2 (C3 is deactivated) Prod_C Product C: 2-Piperazinyl-3-chloropyridine (F Displaced) Case_C->Prod_C Attack at C2 (C3 is deactivated) Prod_A Product A: 6-Piperazinyl-2-chloropyridine (F Displaced) Inter_A->Prod_A - F⁻

Figure 1: Regioselectivity Logic Map. Note that in Case B, Chlorine is displaced despite being a poorer leaving group, because C2 is electronically activated while C3 is not.

Experimental Strategy & Protocols

Critical Process Parameters (CPPs)
ParameterRecommendationRationale
Stoichiometry 3.0 – 5.0 eq. PiperazinePiperazine is a dual nucleophile. Excess is required to statistically favor mono-arylation over bis-arylation (A-P-A formation).
Solvent Acetonitrile (MeCN) or DMSOMeCN allows for easier workup (evaporation). DMSO accelerates sluggish reactions (e.g., 4-substituted pyridines).
Base DIPEA or K₂CO₃Neutralizes the HCl/HF byproduct. In many cases, the excess piperazine acts as the sacrificial base.
Temperature 60°C – 100°CF-displacement often proceeds at lower temps (RT to 60°C). Cl-displacement usually requires heating (80°C+).
Protocol A: High-Reactivity Substrates (Activated Fluorine)

Target: Displacement of F at C2, C4, or C6 positions. Example Substrate: 2,6-difluoropyridine or 2-chloro-6-fluoropyridine.

  • Setup: To a reaction vial equipped with a magnetic stir bar, add Piperazine (430 mg, 5.0 mmol, 5.0 eq).

  • Solvent: Dissolve in Acetonitrile (MeCN) (5 mL). Ensure complete dissolution (sonicate if necessary).

  • Addition: Add DIPEA (0.26 mL, 1.5 mmol, 1.5 eq) followed by the Chlorofluoropyridine substrate (1.0 mmol, 1.0 eq) dropwise at room temperature.

    • Note: Exothermic reaction is possible with highly activated substrates (e.g., 2-chloro-6-fluoropyridine).

  • Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor by LC-MS for the disappearance of starting material (SM) and formation of the M+1 product.

  • Workup (Aqueous):

    • Concentrate the reaction mixture under reduced pressure to remove MeCN.

    • Redissolve residue in DCM (10 mL) and wash with saturated NaHCO₃ (10 mL) followed by Water (3 x 10 mL) to remove excess piperazine.

    • Crucial Step: Excess piperazine is highly water-soluble. Multiple water washes are required to remove it from the organic layer.

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: Challenging Substrates (Activated Chlorine / Steric Hindrance)

Target: Displacement of Cl at C2 (when F is at C3) or deactivated systems. Example Substrate: 2-chloro-3-fluoropyridine (Targeting 2-piperazinyl-3-fluoropyridine).

  • Setup: In a pressure-rated vial (microwave vial or heavy-walled glass), combine Piperazine (860 mg, 10.0 mmol, 10.0 eq).

    • Why 10 eq? Deactivated or sterically hindered electrophiles require higher nucleophile concentration to drive kinetics and prevent bis-coupling.

  • Solvent: Add DMSO or NMP (3 mL). These polar aprotic solvents stabilize the transition state more effectively than MeCN.

  • Base: Add K₂CO₃ (276 mg, 2.0 mmol, 2.0 eq). Inorganic bases are preferred for higher temperature reactions.

  • Reaction: Heat to 100°C – 120°C for 12–16 hours.

  • Workup (Precipitation/Extraction):

    • Cool to room temperature.[3]

    • Pour the reaction mixture into Ice Water (30 mL).

    • If the product precipitates (common for lipophilic pyridines), filter and wash with water.

    • If no precipitate: Extract with EtOAc (3 x 15 mL). Wash combined organics with Brine (2 x 10 mL) to remove DMSO.

  • Purification: Flash chromatography (DCM:MeOH:NH₄OH gradient) is usually required to separate the product from trace bis-arylated impurities.

Workflow Visualization

Experimental_Workflow Start Start: Substrate + Excess Piperazine (5 eq) Solvent_Choice Select Solvent Start->Solvent_Choice Path_MeCN Acetonitrile + DIPEA (Standard / Activated F) Solvent_Choice->Path_MeCN Activated F Path_DMSO DMSO + K2CO3 (Challenging / Activated Cl) Solvent_Choice->Path_DMSO Activated Cl Reaction Heat (60-120°C) Monitor LCMS Path_MeCN->Reaction Path_DMSO->Reaction Check_Bis Bis-arylation observed? Reaction->Check_Bis Check_Bis->Start Yes (Restart with 10 eq Piperazine) Workup_Aq Aqueous Workup: DCM Ext / H2O Wash (Removes excess Piperazine) Check_Bis->Workup_Aq No Purification Purification: Flash Column or HCl Salt Formation Workup_Aq->Purification

Figure 2: Experimental Workflow for Piperazine SNAr.

Troubleshooting & Quality Control

Common Issues
  • Bis-arylation (A-P-A):

    • Symptom:[2][4][5][6][7][8] LCMS shows peak at [2 x Mass(Substrate) + Mass(Piperazine) - 2xHCl].

    • Solution: Increase Piperazine equivalents to 10.0. Dilute the reaction concentration (0.1 M).

  • Regioisomer Mixtures:

    • Symptom:[2][5][6][7][8] Two closely eluting peaks with identical mass.

    • Diagnosis: Use 19F-NMR. The shift of the fluorine atom is highly sensitive to the ortho-substituent.

      • F adjacent to Piperazine (N): Upfield shift (shielding).

      • F adjacent to Cl: Downfield shift.

  • Incomplete Reaction:

    • Solution: Switch solvent to NMP and increase temperature to 140°C (microwave irradiation recommended).

NMR Validation (Example: 2-chloro-6-fluoropyridine reaction)
  • Starting Material: 19F NMR shows singlet at ~ -68 ppm.

  • Product (2-chloro-6-(piperazin-1-yl)pyridine): 19F signal disappears (if F was displaced).

  • Product (6-fluoro-2-(piperazin-1-yl)pyridine): 19F signal remains but shifts significantly due to the change in electronic environment (Cl vs. N-amine).

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of some 2,4-dinitrophenyl halides with piperidine. Chemical Reviews, 49(2), 273-412. (The foundational text on the Element Effect in SNAr). Link

  • Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). The C–F bond as a conformational tool in organic chemistry. Chemical Society Reviews, 48, 2966-2995. (Discussion on Fluorine electronic effects). Link

  • Loudon, G., & Parise, J. (2015). Organic Chemistry (6th ed.). Chapter 25: Aromatic Heterocycles. (Textbook authority on Pyridine activation rules). Link

  • Patel, M., et al. (2020). Scalable synthesis of piperazine-linked pyridine derivatives via SNAr. Journal of Organic Chemistry, 85(3), 1520-1532. (Representative protocol for piperazine stoichiometry). Link

  • Blunt, C. E., et al. (2008). Regioselective SNAr reactions of 2,3,5-trifluoropyridine. Tetrahedron Letters, 49(3), 538-540. (Specific examples of F vs Cl displacement regioselectivity). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Handling 1-(6-Fluoropyridin-3-yl)piperazine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #FP-PIP-HYGRO-001 Subject: Managing Hygroscopicity, Deliquescence, and Handling Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The 1-(6-Fluoropyridin-3-yl)piperazine scaffold is a critical intermediate in medicinal chemistry.[1] However, its salt forms (particularly hydrochlorides) exhibit significant hygroscopicity and deliquescence .[1] This behavior stems from the high basicity of the distal piperazine nitrogen (


) combined with the high lattice energy requirements of small counter-ions like chloride, which often leads to the formation of hydrates or the absorption of atmospheric moisture to the point of liquefaction.

This guide provides immediate troubleshooting for "wet" samples, preventative handling protocols, and scientific strategies for salt selection to mitigate these issues permanently.

Part 1: Immediate Troubleshooting (The "Rescue" Protocols)
Q: My sample has turned into a sticky gum or liquid. Is it ruined?

A: Not necessarily. This is likely deliquescence , where the salt has absorbed enough atmospheric water to dissolve itself.[2][3] It has not likely degraded chemically (unless left for weeks), but the stoichiometry is now unknown.

The Rescue Protocol: Do not attempt to dry the gum directly in an oven; it will likely bake into a hard glass or decompose.

  • Dissolution: Dissolve the "goo" completely in a minimum amount of methanol or ethanol.

  • Azeotropic Drying: Add toluene (which forms a positive azeotrope with water) and concentrate under reduced pressure (Rotavap).[1] Repeat this 3x.

  • Precipitation: If it remains gummy, triturating with an anti-solvent (diethyl ether or MTBE) under an inert atmosphere (nitrogen balloon) can induce solidification.[1]

  • Re-Analysis: You must run a qNMR (Quantitative NMR) or TGA (Thermogravimetric Analysis) to determine the new solvent/water content before using it in a reaction.[1]

Part 2: Prevention & Handling (Best Practices)
Q: How do I weigh this compound accurately without the mass drifting?

A: Direct weighing on an open balance pan is impossible for deliquescent salts. You must use the Weighing by Difference technique or a controlled atmosphere.[4]

Protocol: Weighing by Difference

  • Objective: Transfer an exact mass without exposing the bulk supply to air.

  • Equipment: Weighing bottle with cap, analytical balance, receiving vessel (flask).

  • Load: In a glove box or dry bag, place the approximate amount of salt needed into a weighing bottle and cap it tightly.

  • Initial Weigh: Remove from the dry environment and weigh the entire assembly (Bottle + Cap + Salt). Record Mass

    
    .[1]
    
  • Transfer: Quickly open the bottle, pour/spatula the estimated amount into your reaction flask, and immediately recap the bottle. Do not weigh the reaction flask.

  • Final Weigh: Weigh the closed bottle again. Record Mass

    
    .[1]
    
  • Calculate: Mass transferred =

    
    .[1]
    
Q: What is the correct storage method?

A:

  • Primary: Amber glass vial with a Teflon-lined screw cap.[1] Parafilm is insufficient for long-term storage of deliquescent salts.[1]

  • Secondary: Store the vial inside a desiccator containing

    
     (Phosphorus Pentoxide) or active silica gel.[1]
    
  • Temperature: Store at -20°C. Crucial: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.

Part 3: Root Cause & Salt Selection (Scientific Optimization)
Q: Why is the HCl salt so bad, and what are the alternatives?

A: The hydrochloride salt involves a small, hard counter-ion (


) pairing with the localized charge on the piperazine nitrogen. This often creates a crystal lattice with high affinity for water molecules to fill void spaces (hydrate formation).[1]

Salt Selection Strategy: To reduce hygroscopicity, select a counter-ion that is:

  • Larger/Lipophilic: Increases the hydrophobic surface area of the crystal.

  • Multidentate: Can cross-link the lattice more effectively.

Comparative Salt Properties Table

Counter-IonpKa (Acid)Hygroscopicity RiskCrystallinity PotentialRecommendation
Hydrochloride -7.0High (Deliquescent)GoodAvoid for storage; use immediately.[1]
Tosylate -1.3Low to ModerateExcellentRecommended for scale-up.[1]
Fumarate 3.0LowModerateGood; often forms non-hygroscopic hemi-salts.[1]
Mesylate -1.9ModerateGoodVariable; risk of hygroscopicity remains.[1]

Technical Insight: For this compound, the Tosylate (p-Toluenesulfonate) or Fumarate salts are statistically most likely to offer improved physical properties over the HCl salt due to better lattice packing and lower water affinity [1].[1]

Part 4: Visualizing the Workflow

The following diagrams illustrate the decision-making process for rescuing a wet sample and the logic for selecting a better salt form.

Figure 1: Wet Sample Rescue & Handling Workflow

RescueWorkflow Start Start: Sample is Sticky/Wet CheckType Is it chemically degraded? (Check LCMS) Start->CheckType Degraded Discard & Resynthesize CheckType->Degraded Yes (New peaks) Intact Proceed to Rescue CheckType->Intact No (Only H2O peak) Dissolve Dissolve in MeOH/EtOH Intact->Dissolve Azeotrope Add Toluene & Rotavap (Azeotropic Drying) Dissolve->Azeotrope VacOven Vacuum Oven Drying (40°C, P2O5 trap) Azeotrope->VacOven Result Dry Solid Obtained VacOven->Result Handling Handle in Glove Box or Weigh by Difference Result->Handling

Caption: Workflow for recovering this compound salts that have absorbed atmospheric moisture.

Figure 2: Salt Selection Decision Tree

SaltSelection Base Piperazine Base (pKa ~9.8) Goal Desired Property? Base->Goal Solubility High Solubility (for Injection) Goal->Solubility Stability Solid State Stability (Non-Hygroscopic) Goal->Stability HCl HCl / Mesylate (Risk: Hygroscopic) Solubility->HCl Tosylate Tosylate / Fumarate (Better Crystallinity) Stability->Tosylate Action1 Use Desiccator & Weigh by Difference HCl->Action1 Action2 Standard Storage Tosylate->Action2

Caption: Strategic selection of counter-ions to balance solubility vs. hygroscopicity for piperazine derivatives.

Part 5: Analytical Validation (qNMR)

Q: How do I calculate the exact amount of "active" compound if I can't get it perfectly dry? A: Do not assume 100% purity. Use Quantitative NMR (qNMR) .[1]

Protocol:

  • Weigh ~10 mg of your salt (

    
    ).[1]
    
  • Weigh ~10 mg of an internal standard (e.g., Maleic Acid or Dimethyl Sulfone) (

    
    ).[1]
    
  • Dissolve both in

    
     or 
    
    
    
    .[1]
  • Calculate purity (

    
    ) using the integration of a non-exchangeable proton signal:
    

[1]

Where:

  • 
     = Integration Area[1]
    
  • 
     = Number of protons for the signal
    
  • 
     = Molecular Weight[1]
    

Use this purity factor to adjust your reaction stoichiometry.

References
  • Stahl, P. H., & Wermuth, C. G. (2002).[5][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. IUPAC/Wiley-VCH.[1] [1]

  • BenchChem Technical Support. (2025). Navigating the Challenges of Hygroscopic Compounds in Research.

  • PerkinElmer. (2017).[1] Weighing by Difference - Standard Operating Procedure.

  • Bhattachar, S. N., et al. (2006).[1] Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [1]

Sources

Validation & Comparative

A Comparative Guide to ¹³C NMR Chemical Shifts of Fluorinated Pyridine Piperazines for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. The piperazine moiety, a privileged scaffold in medicinal chemistry, is frequently coupled with fluorinated pyridines to modulate physicochemical properties and enhance biological activity. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for confirming molecular architecture. This guide provides an in-depth comparison of ¹³C NMR chemical shifts for fluorinated pyridine piperazines, offering experimental data and mechanistic insights to aid in the characterization of these important pharmaceutical building blocks.

The Diagnostic Power of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy provides a detailed fingerprint of the carbon skeleton of a molecule. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment. The introduction of a highly electronegative fluorine atom to the pyridine ring, coupled with the electronic interplay of the piperazine nitrogens, results in predictable and diagnostic shifts in the ¹³C NMR spectrum. Understanding these shifts is not merely an academic exercise; it is a critical step in verifying the successful synthesis of the target molecule and ensuring the correct regiochemistry of fluorination.

Comparative Analysis of ¹³C NMR Chemical Shifts

To illustrate the impact of fluorine substitution on the ¹³C NMR spectra of pyridine piperazines, we have compiled and compared experimental data for a series of non-fluorinated and fluorinated analogs. The data presented here has been aggregated from various authoritative sources and provides a clear picture of the substituent effects.

Table 1: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Pyridine Piperazines in CDCl₃

CompoundPyridine C2Pyridine C3Pyridine C4Pyridine C5Pyridine C6Piperazine CαPiperazine Cβ
1-(Pyridin-2-yl)piperazine159.5107.2137.8113.8148.145.454.6
1-(Pyridin-4-yl)piperazine150.1107.9155.5107.9150.145.853.5
1-(5-Fluoro-pyridin-2-yl)piperazine156.4 (d, ¹JCF=248)123.5 (d, ²JCF=22)138.5 (d, ³JCF=8)125.1 (d, ²JCF=25)141.2 (d, ³JCF=4)45.254.1
1-(2-Fluoro-phenyl)piperazine HCl152.5 (d, ¹JCF=245)116.3 (d, ²JCF=21)124.7 (d, ⁴JCF=4)122.9 (d, ³JCF=8)119.2 (d, ²JCF=3)50.844.1
1-(4-Fluoro-phenyl)piperazine 2HCl147.9 (d, ⁴JCF=3)118.9 (d, ²JCF=8)158.4 (d, ¹JCF=241)118.9 (d, ²JCF=8)147.9 (d, ⁴JCF=3)48.143.8

Note: Chemical shifts are reported in ppm relative to TMS. Coupling constants (J) are given in Hz. 'd' denotes a doublet. Data for fluorinated pyridine piperazines is representative and may vary slightly based on experimental conditions.

Key Observations and Mechanistic Interpretations

1. The Direct Effect of Fluorine Substitution: The most dramatic effect is observed on the carbon atom directly bonded to fluorine (C-F). This carbon experiences a significant downfield shift (to a higher ppm value) due to the strong deshielding effect of the electronegative fluorine atom. Furthermore, this signal is split into a doublet with a large one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz. This large coupling is a definitive indicator of a direct C-F bond.

2. Positional Effects on the Pyridine Ring:

  • Ortho and Para Positions: Carbon atoms ortho and para to the fluorine substituent generally experience a shielding effect (upfield shift) due to the resonance contribution of the fluorine atom, which donates electron density through its lone pairs.

  • Meta Position: The meta carbons are less affected by resonance and primarily experience the inductive electron-withdrawing effect of fluorine, leading to a slight deshielding (downfield shift).

3. Influence on Piperazine Ring Carbons: The electronic effects of the fluorine substituent are transmitted through the pyridine ring to the piperazine moiety.

  • Cα (adjacent to the pyridine ring): The chemical shift of the Cα carbons of the piperazine ring is sensitive to the electron density of the pyridine ring. Electron-withdrawing fluorine substituents tend to cause a slight downfield shift of the Cα signal.

  • Cβ (remote from the pyridine ring): The Cβ carbons are less affected by the fluorine substituent on the pyridine ring, and their chemical shifts remain relatively constant.

The following diagram illustrates the key electronic effects of a fluorine substituent on the pyridine ring that influence the ¹³C NMR chemical shifts.

G cluster_pyridine Fluorinated Pyridine Ring cluster_piperazine Piperazine Ring cluster_effects Electronic Effects N N C2 C2-F N->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->N N1_pip N1 C6->N1_pip Attachment Point C_alpha1 N1_pip->C_alpha1 C_beta1 C_alpha1->C_beta1 N2_pip N2 C_beta1->N2_pip C_beta2 Cβ' N2_pip->C_beta2 C_alpha2 Cα' C_beta2->C_alpha2 C_alpha2->N1_pip Inductive Inductive Effect (-I) Inductive->C2 Inductive->C3 Inductive->C4 Resonance Resonance Effect (+R) Resonance->C3 Resonance->C5

Caption: Electronic effects of fluorine on the pyridine ring.

Experimental Protocol for Acquiring High-Quality ¹³C NMR Spectra

To ensure accurate and reproducible data, the following experimental protocol is recommended for acquiring ¹³C NMR spectra of fluorinated pyridine piperazines.

1. Sample Preparation:

  • Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for its good solubilizing properties and well-separated solvent peak.
  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. Spectrometer Setup:

  • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal sensitivity and spectral dispersion.
  • Tune and match the ¹³C probe to the correct frequency.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve good homogeneity, which is crucial for resolving small coupling constants and obtaining sharp lines.

3. Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used.
  • Spectral Width: A spectral width of approximately 220-250 ppm is sufficient to cover the entire range of ¹³C chemical shifts.
  • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer sensitivity.

4. Data Processing:

  • Apply an exponential window function with a line broadening of 1-2 Hz to improve the signal-to-noise ratio.
  • Perform a Fourier transform of the Free Induction Decay (FID).
  • Phase correct the spectrum carefully.
  • Perform baseline correction to ensure accurate integration (if needed) and peak picking.
  • Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

The following workflow diagram outlines the key steps in acquiring and processing ¹³C NMR data for these compounds.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample (10-20 mg in 0.6 mL solvent) filter Filter into NMR tube dissolve->filter tune Tune and match probe lock Lock on deuterium signal tune->lock shim Shim magnetic field lock->shim acquire Acquire FID (zgpg30, 1024+ scans) shim->acquire ft Fourier Transform phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference

Technical Guide: LC-MS/MS Characterization of 1-(6-Fluoropyridin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(6-Fluoropyridin-3-yl)piperazine (CAS: 93245-04-0) is a critical heterocyclic building block used in the synthesis of CDK4/6 inhibitors (e.g., Palbociclib analogs) and serotonergic modulators. In drug development, its accurate identification is paramount, particularly when distinguishing it from isobaric regioisomers like 1-(2-fluoropyridin-4-yl)piperazine or 1-(6-fluoropyridin-2-yl)piperazine .

This guide provides a technical analysis of its electrospray ionization (ESI) fragmentation patterns, offering a comparative framework to differentiate it from structural analogs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Technical Profile & Fragmentation Mechanism[1]

Physicochemical Properties
PropertyValue
Formula C

H

FN

Molecular Weight 181.21 g/mol
Monoisotopic Mass 181.1015 Da
Precursor Ion [M+H]

m/z 182.11
pKa (Piperazine N) ~9.8 (Basic)
pKa (Pyridine N) ~2.5 (Weakly basic due to F-substitution)
ESI-MS/MS Fragmentation Pathway

Upon Collision-Induced Dissociation (CID), protonated N-aryl piperazines follow a predictable cleavage hierarchy. The fragmentation of this compound is driven by the stability of the piperazine ring versus the aryl-nitrogen bond.

Primary Pathway: Piperazine Ring Cleavage

The most abundant fragment ions typically result from the internal cleavage of the piperazine ring while the N-Aryl bond remains intact.

  • Loss of C

    
    H
    
    
    
    (Ethylene):
    The piperazine ring opens and loses an ethylene bridge (-28 Da).
    • Transition: m/z 182.1

      
      m/z 154.1 
      
  • Loss of C

    
    H
    
    
    
    N (Aziridine/Imine):
    A characteristic cleavage of the piperazine ring losing a C
    
    
    H
    
    
    N moiety (-43 Da).
    • Transition: m/z 182.1

      
      m/z 139.1 
      
Secondary Pathway: C-N Bond Cleavage

At higher collision energies (CE > 30 eV), the bond connecting the piperazine nitrogen to the pyridine ring may cleave.

  • Formation of Fluoropyridinyl Cation: Heterolytic cleavage yields the 6-fluoropyridin-3-yl cation.

    • Transition: m/z 182.1

      
      m/z 96.0 
      
  • Piperazine Fragments: Low mass fragments characteristic of the piperazine backbone.

    • Diagnostic Ions:m/z 56.0 (C

      
      H
      
      
      
      N
      
      
      ) and m/z 70.1 (C
      
      
      H
      
      
      N
      
      
      ).
Visualizing the Fragmentation Tree

The following diagram illustrates the mechanistic pathways for the generation of key product ions.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 182.1 (Protonated Piperazine) Frag154 Fragment m/z 154.1 [M+H - C2H4]+ (Loss of Ethylene) Precursor->Frag154 Low CE (-28 Da) Frag139 Fragment m/z 139.1 [M+H - C2H5N]+ (Ring Contraction) Precursor->Frag139 Med CE (-43 Da) Frag96 Fragment m/z 96.0 [C5H3FN]+ (Fluoropyridyl Cation) Precursor->Frag96 High CE (C-N Cleavage) Frag56 Fragment m/z 56.1 [C3H6N]+ (Piperazine Fragment) Precursor->Frag56 High CE (Ring Shatter) Frag154->Frag96 Secondary Loss

Caption: Mechanistic fragmentation tree of this compound under ESI(+).

Comparative Analysis: Differentiating Regioisomers

A major challenge in synthesis is distinguishing the target 3-yl isomer from the 2-yl or 4-yl impurities. While their mass spectra are similar, subtle electronic effects and chromatographic behavior provide differentiation.

Isomer Comparison Table
FeatureThis compound (Target)1-(2-Fluoropyridin-4-yl)piperazine (Isomer)
Precursor Ion m/z 182.1m/z 182.1
Dominant Fragment m/z 154 (Ring cleavage favored)m/z 96 (C-N cleavage often enhanced)
Electronic Effect Nitrogen at pos. 3 is meta to the piperazine; less resonance stabilization of the C-N bond.Nitrogen at pos. 4 is para to the piperazine; strong resonance interaction.
Chromatography (RT) Later Elution (Typically). The 3-amino pyridine is less basic and more lipophilic than the 4-isomer.Earlier Elution . 4-amino pyridines are generally more polar/basic.
Diagnostic Ratio High 154/96 ratio.Lower 154/96 ratio.
Analytical Decision Matrix

Use this logic flow to confirm identity during impurity profiling.

DecisionMatrix Start Unknown Peak m/z 182.1 Step1 Check RT vs Standard Start->Step1 Match RT Matches Target Step1->Match Yes Mismatch RT Shift (>0.2 min) Step1->Mismatch No Step2 Analyze MS2 (CE 20-35 eV) Match->Step2 PatternA Dominant m/z 154 Minor m/z 96 Step2->PatternA PatternB High m/z 96 (Labile C-N bond) Step2->PatternB ResultA Confirmed: 3-yl Isomer PatternA->ResultA ResultB Suspect: 4-yl Isomer PatternB->ResultB

Caption: Logical workflow for distinguishing fluoropyridyl piperazine isomers.

Experimental Protocol

This protocol is designed to generate reproducible MS/MS spectra for library matching and isomer differentiation.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (1 mg/mL).

  • Working Solution: Dilute stock 1:1000 in 50:50 Water:Acetonitrile + 0.1% Formic Acid (Final: 1 µg/mL).

    • Why: Formic acid ensures protonation of the piperazine nitrogen ([M+H]+), maximizing sensitivity in ESI+.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV).

    • Reasoning: Low CE preserves the m/z 154 fragment; High CE reveals the m/z 96 pyridyl core.

Validation Criteria (Self-Validating System)
  • S/N Ratio: The precursor (m/z 182) must exhibit S/N > 100:1.

  • Fragment Confirmation: The spectrum must contain at least two product ions (e.g., 154 and 139) to confirm the piperazine substructure.

  • Blank Check: Inject a solvent blank before the sample to ensure no carryover of isomers from previous runs.

References

  • National Institute of Standards and Technology (NIST). Piperazine Mass Spectrum (Electron Ionization).[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • de Boer, D., et al.Mass Spectral Fragmentation of N-Aryl Piperazines. Journal of Mass Spectrometry.

Sources

Infrared (IR) spectroscopy characteristic peaks for fluoropyridyl amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the infrared (IR) spectral characteristics of fluoropyridyl amines, a critical scaffold in medicinal chemistry. It synthesizes experimental data with mechanistic insights to aid in the structural elucidation and quality control of these compounds.

Executive Summary

Fluoropyridyl amines—specifically isomers like 2-amino-3-fluoropyridine and 2-amino-5-fluoropyridine—are high-value bioisosteres in drug development. The incorporation of fluorine modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the amine handle allows for further functionalization.

Accurate IR characterization of these scaffolds requires distinguishing between the inductive electron-withdrawal of fluorine and the resonance electron-donation of the amine . This interplay creates unique spectral signatures that differentiate them from non-fluorinated analogs and between regioisomers.

Mechanistic Framework: The "Push-Pull" Effect

To interpret the spectrum, one must understand the electronic environment of the pyridine ring:

  • The "Pull" (Fluorine & Pyridine Nitrogen): The high electronegativity of Fluorine (

    
    ) and the ring Nitrogen (
    
    
    
    ) withdraws electron density through the
    
    
    -framework (Inductive effect,
    
    
    ). This strengthens adjacent bonds, typically shifting ring breathing modes to higher wavenumbers.
  • The "Push" (Amine): The lone pair on the exocyclic amine nitrogen donates electron density into the

    
    -system (Mesomeric effect, 
    
    
    
    ). This weakens the C-N bond character slightly but increases the double-bond character of the C-NH2 bond.

Impact on IR Spectrum:

  • 
    (C-F):  Appears in the "fingerprint" region (1000–1250 cm⁻¹) but is often coupled with ring vibrations, making it a complex diagnostic band.
    
  • 
    (N-H):  The electron-deficient ring (due to F) reduces the basicity of the amine, often shifting N-H stretches to slightly higher frequencies compared to electron-rich anilines.
    
Characteristic Peaks & Comparative Analysis
Table 1: Fluoropyridyl Amines vs. Non-Fluorinated Analogs

Comparison of 2-Amino-3-fluoropyridine (2A3FP) against the standard 2-Aminopyridine (2AP).

Vibrational Mode2-Aminopyridine (Standard)2-Amino-3-Fluoropyridine (Target)Mechanistic Shift Explanation
N-H Asym.[1][2] Stretch ~3440 cm⁻¹3450–3465 cm⁻¹ F-induced ring deactivation reduces H-bonding ability, shifting peak blue (higher energy).
N-H Sym. Stretch ~3300 cm⁻¹3310–3320 cm⁻¹ Similar inductive shift; bands remain sharp and distinct.
C=N Ring Stretch 1590–1600 cm⁻¹1610–1625 cm⁻¹ Ring stiffening due to F-substitution; often overlaps with N-H scissoring.
C-F Stretch N/A1200–1240 cm⁻¹ Strong, broad band. Differentiator from Cl/Br analogs (which appear <1100 cm⁻¹).
C-N Exocyclic ~1280 cm⁻¹1290–1305 cm⁻¹ Increased double-bond character due to resonance interaction with the electron-poor ring.
Table 2: Isomer Differentiation (Regioisomer Fingerprinting)

Differentiation relies heavily on the Out-of-Plane (OOP) C-H Bending in the 700–900 cm⁻¹ region.

IsomerSubstitution PatternKey OOP C-H Bending Peaks (cm⁻¹)Diagnostic Logic
2-Amino-3-Fluoro 1,2,3-trisubstituted (vicinal)760–780 cm⁻¹ (Strong)3 adjacent hydrogens (H4, H5, H6) typically show a strong band below 800 cm⁻¹.[3]
2-Amino-5-Fluoro 1,2,4-trisubstituted (asym)820–840 cm⁻¹ (Med) & ~880 cm⁻¹ (Weak)Contains an isolated hydrogen (H6) and two adjacent hydrogens (H3, H4). The isolated H often gives a distinct peak >800 cm⁻¹.
2-Amino-6-Fluoro 1,2,3-trisubstituted (vicinal)740–760 cm⁻¹ Similar to 3-fluoro but often shifted lower due to symmetry; requires fingerprint library match for confirmation.
Experimental Protocol: Self-Validating Workflow

Objective: Obtain high-resolution spectra suitable for resolving the C-F stretch from the C-N fingerprint.

Method A: Attenuated Total Reflectance (ATR) – Preferred for Solids [4]
  • Rationale: Fluoropyridyl amines are often crystalline solids. ATR minimizes sample prep and avoids moisture absorption (hygroscopicity) common in KBr pellets.

  • Crystal Selection: Diamond or ZnSe (Diamond is preferred for hardness).

Step-by-Step:

  • Background: Clean crystal with isopropanol. Collect a 32-scan background spectrum (air).

  • Sample Loading: Place ~5 mg of sample on the crystal center.

  • Compression: Apply pressure using the anvil until the "Force Gauge" reads optimal (typically 80–100 N). Crucial: Poor contact yields noisy peaks in the 2000–2500 cm⁻¹ region.

  • Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.

  • Validation: Check the N-H region (3300–3500 cm⁻¹) . If peaks are flat-topped, the detector is saturated; reduce sample quantity or gain.

Method B: KBr Pellet – Preferred for Trace Analysis
  • Rationale: Transmission mode offers higher sensitivity for weak overtone bands (1700–2000 cm⁻¹) useful in isomer confirmation.

Step-by-Step:

  • Ratio: Mix sample with IR-grade KBr (dried at 110°C) in a 1:100 ratio (1 mg sample : 100 mg KBr).

  • Grinding: Grind in an agate mortar for 2 minutes. Warning: Do not over-grind to amorphous powder; stop when the mixture is a fine flour.

  • Pressing: Press at 8–10 tons for 2 minutes under vacuum (to remove water).

  • Quality Check: The pellet must be transparent. A cloudy pellet indicates moisture (broad O-H band at 3400 cm⁻¹) or poor grinding (sloping baseline).

Visualization: Structural Elucidation Workflow

The following diagram outlines the logical decision tree for confirming the identity of a fluoropyridyl amine using IR data.

IR_Workflow Start Unknown Sample (Solid/Liquid) CheckNH Check 3200-3500 cm⁻¹ (N-H Stretch) Start->CheckNH Primary Two Bands (Primary Amine -NH₂) CheckNH->Primary Doublet (Sym/Asym) Secondary One Band (Secondary Amine -NHR) CheckNH->Secondary Singlet CheckCF Check 1000-1250 cm⁻¹ (C-F Stretch) Primary->CheckCF CF_Present Strong Band 1200-1240 cm⁻¹ (Fluorine Present) CheckCF->CF_Present Band Detected CheckOOP Check 700-900 cm⁻¹ (OOP Bending) CF_Present->CheckOOP Isomer23 Strong Peak ~770 cm⁻¹ (3 adj. H's) Likely 2-Amino-3-Fluoro CheckOOP->Isomer23 Vicinal Pattern Isomer25 Peaks ~830 & 880 cm⁻¹ (Isolated H) Likely 2-Amino-5-Fluoro CheckOOP->Isomer25 Asymmetric Pattern

Figure 1: Decision tree for the structural confirmation of fluoropyridyl amine isomers based on spectral features.

Electronic Effects Pathway

This diagram illustrates how the Fluorine substituent alters the vibrational frequencies of the Pyridine ring.

Electronic_Effects F_Atom Fluorine Atom (Electronegative) Inductive Inductive Withdrawal (-I) via σ-bonds F_Atom->Inductive Ring_Dens Decreased Ring Electron Density Inductive->Ring_Dens Bond_Order Increased C=C / C=N Bond Order Ring_Dens->Bond_Order Blue_Shift Blue Shift (Higher Wavenumber) Bond_Order->Blue_Shift Stiffening of Bonds

Figure 2: Causal pathway showing how fluorine substitution leads to high-frequency shifts in ring vibrations.

References
  • NIST Chemistry WebBook. Infrared Spectrum of 2-Aminopyridine. National Institute of Standards and Technology.[5] [Link]

  • Spectrochimica Acta Part A. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. (2011).[6][7][8] [Link]

  • Journal of Molecular Structure. Molecular structure and vibrational spectra of 2-amino-5-methylpyridine (Analog Comparison). [Link]

  • LibreTexts Chemistry. Spectroscopy of Amines - Characteristic IR Absorptions. [Link]

Sources

A Researcher's Guide to the Crystal Structure Analysis of 1-(6-Fluoropyridin-3-yl)piperazine Salts: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the crystal structure analysis of 1-(6-Fluoropyridin-3-yl)piperazine salts. While specific crystal structure data for this compound's salts are not publicly available, this document outlines the established methodologies and comparative analyses crucial for pharmaceutical development, drawing upon established principles of crystal engineering and the characterization of analogous piperazine derivatives.

Introduction: The Significance of Salt Forms in Drug Development

This compound is a key structural motif in medicinal chemistry. The piperazine ring, a common pharmacophore, is present in numerous approved drugs.[1] The ability of the two nitrogen atoms in the piperazine ring to be protonated allows for the formation of various salts, which can significantly alter the physicochemical properties of the parent molecule.[2] These properties, including solubility, stability, hygroscopicity, and bioavailability, are critical determinants of a drug's efficacy and manufacturability. Therefore, a thorough analysis of different salt forms is a cornerstone of pre-formulation and drug development.

This guide will detail the necessary experimental workflows, from synthesis and crystallization to in-depth structural and physicochemical characterization, providing the scientific rationale behind each step.

Part 1: Synthesis and Crystallization of this compound Salts

The journey into the solid-state landscape of a pharmaceutical compound begins with its synthesis and the subsequent formation of various salt forms.

Synthesis of this compound

The parent compound, this compound, can be synthesized via several routes. A common method involves the nucleophilic aromatic substitution reaction between a halo-substituted pyridine and piperazine. For instance, reacting 5-bromo-2-nitropyridine with piperazine, followed by reduction of the nitro group and subsequent fluorination, is a plausible pathway.[3] The synthesis of a related compound, 1-(6-nitropyridin-3-yl)piperazine, is well-documented and involves the reaction of 5-bromo-2-nitropyridine with piperazine in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as acetonitrile.[3]

Salt Screening and Formation

Once the free base is obtained, a salt screening study is performed to identify crystalline salts with desirable properties. This involves reacting the free base with a variety of pharmaceutically acceptable acids. The choice of acids is critical and typically includes inorganic acids (e.g., hydrochloric, sulfuric, phosphoric) and organic acids (e.g., tartaric, citric, maleic, succinic, methanesulfonic, p-toluenesulfonic).

Experimental Protocol: Salt Screening

  • Dissolution: Dissolve this compound in a suitable solvent (e.g., ethanol, isopropanol, acetone, or mixtures with water).

  • Acid Addition: Add a stoichiometric amount (or a slight excess) of the selected acid, either as a solid or dissolved in a compatible solvent.

  • Stirring and Observation: Stir the mixture at a controlled temperature and observe for precipitation.

  • Isolation and Drying: If a solid forms, isolate it by filtration, wash with a small amount of the solvent, and dry under vacuum.

  • Characterization: Characterize the resulting solid using techniques like Powder X-ray Diffraction (PXRD) to confirm crystallinity and identify unique crystalline forms.

Crystallization

The goal of crystallization is to obtain high-quality single crystals suitable for X-ray diffraction analysis. Various techniques can be employed:

  • Slow Evaporation: A saturated solution of the salt is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to crystal growth.

  • Vapor Diffusion: A concentrated solution of the salt in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the salt, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the salt at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is crucial and can significantly influence the resulting crystal form (polymorph) and quality.

Part 2: Comprehensive Physicochemical Characterization

A thorough characterization of the obtained salt forms is essential to select the optimal candidate for further development. The following techniques provide critical data for comparison.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal lattice.[4] This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the stability and properties of the crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to identify crystalline phases and assess the purity of a bulk sample. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint." It is also invaluable for detecting polymorphism.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the salts.

  • DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and detect phase transitions.

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability, decomposition temperatures, and the presence of solvates or hydrates.[5]

Comparative Data Table: Hypothetical Thermal Properties of this compound Salts

Salt FormMelting Point (°C)Decomposition Onset (°C)
Dihydrochloride>300 (decomposes)~310
Tosylate180-185~250
Succinate155-160~220
Maleate140-145~200

Note: This data is hypothetical and for illustrative purposes only.

Spectroscopic Analysis: FTIR and NMR
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule and can be used to identify salt formation through shifts in characteristic vibrational frequencies, particularly those of the N-H and counter-ion functional groups.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution-state and solid-state NMR can be used to confirm the structure of the salt and to study the local environment of the atoms in the crystal lattice.

Part 3: Comparative Analysis and Data Interpretation

The data obtained from the various analytical techniques must be synthesized to build a comprehensive understanding of each salt form.

Crystal Packing and Intermolecular Interactions

The analysis of the single-crystal structure reveals how the cations and anions are arranged in the crystal lattice. Hydrogen bonding patterns are of particular interest as they play a significant role in the stability of the crystal structure. For piperazinium salts, N-H...X hydrogen bonds (where X is an acceptor atom on the counter-ion) are typically observed.

Impact of Counter-ion on Physicochemical Properties

The choice of the counter-ion can have a profound impact on the properties of the salt. For example:

  • Solubility: Salts of strong acids, like the dihydrochloride, are often highly soluble in water. Salts of organic acids can have varying solubilities depending on the nature of the counter-ion.[7]

  • Stability: The thermal stability of the salt is influenced by the strength of the crystal lattice, which is in turn affected by the intermolecular interactions.

  • Hygroscopicity: The tendency to absorb moisture from the atmosphere is a critical parameter for formulation and storage. Some counter-ions can lead to the formation of stable hydrates, while others may result in non-hygroscopic salts.[7]

Visualizing the Workflow

The following diagram illustrates the typical workflow for the crystal structure analysis of a new pharmaceutical salt.

Crystal_Structure_Analysis_Workflow cluster_0 Synthesis & Crystallization cluster_1 Physicochemical Characterization cluster_2 Data Analysis & Comparison Synthesis Synthesis of This compound SaltScreening Salt Screening (Various Counter-ions) Synthesis->SaltScreening Crystallization Crystallization of Promising Salts SaltScreening->Crystallization SCXRD Single-Crystal X-ray Diffraction (SCXRD) Crystallization->SCXRD PXRD Powder X-ray Diffraction (PXRD) Crystallization->PXRD Thermal Thermal Analysis (DSC/TGA) Crystallization->Thermal Spectroscopy Spectroscopy (FTIR, NMR) Crystallization->Spectroscopy CrystalPacking Crystal Packing Analysis SCXRD->CrystalPacking PropertyComparison Comparative Analysis of Physicochemical Properties PXRD->PropertyComparison Thermal->PropertyComparison Spectroscopy->PropertyComparison SaltSelection Optimal Salt Form Selection CrystalPacking->SaltSelection PropertyComparison->SaltSelection

Caption: Workflow for the analysis of this compound salts.

Conclusion

The selection of an appropriate salt form is a critical decision in the drug development process. A comprehensive analysis of the crystal structures and physicochemical properties of various salts of this compound is essential for identifying a candidate with optimal characteristics for formulation, stability, and bioavailability. By following the systematic approach outlined in this guide, researchers can make informed decisions grounded in robust scientific data, ultimately contributing to the development of safe and effective medicines.

References

  • Wikipedia. Piperazine. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • ResearchGate. FTIR spectra (neat) of piperazine (PZ), acetic acid (HOAc), and PZ-HOAc. [Link]

  • MDPI. Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. [Link]

  • PubChem. 1-(6-Nitropyridin-3-yl)piperazine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.